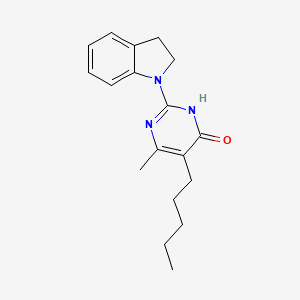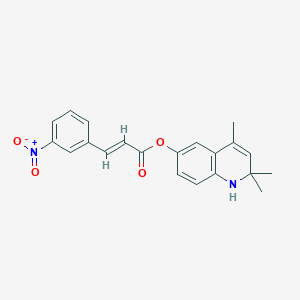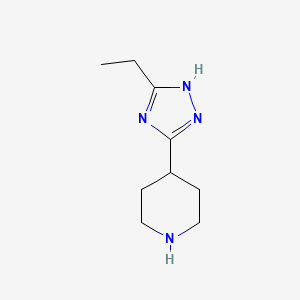![molecular formula C22H26ClN7O3 B11188209 N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a pyrimidinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the chlorination of aniline to form 2-chloroaniline, followed by acylation to introduce the acetamide group. Subsequent steps may involve the formation of the piperazine ring and the attachment of the pyrimidinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the acetamide group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions may occur at the chlorophenyl group or the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine and pyrimidinyl groups.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide would depend on its specific interactions with molecular targets. The piperazine and pyrimidinyl groups suggest potential binding to receptors or enzymes, modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-oxo-1-piperazinyl)acetamide
- N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyridinyl)piperazino]acetyl}-2-piperazinyl)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H26ClN7O3 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide |
InChI |
InChI=1S/C22H26ClN7O3/c23-16-4-1-2-5-17(16)27-19(31)14-18-21(33)24-8-9-30(18)20(32)15-28-10-12-29(13-11-28)22-25-6-3-7-26-22/h1-7,18H,8-15H2,(H,24,33)(H,27,31) |
InChI Key |
WHAUNGSRHPBQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11188126.png)

![7-(4-methylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11188146.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11188168.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11188184.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11188192.png)


![6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid](/img/structure/B11188203.png)
![N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11188206.png)
![2-[(3-methylbenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188208.png)
